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Compound of Interest

Compound Name:
5-ethyl-2,3-dihydro-1H-inden-2-

amine

Cat. No.: B1473539 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological properties of various

mono- and di-substituted aminoindanes, a class of compounds with significant interest in

neuropharmacology and medicinal chemistry. The information presented herein is supported by

experimental data to aid in research and development efforts.

Introduction to Aminoindanes
Aminoindanes are a class of psychoactive compounds that are structurally related to

amphetamines. They are characterized by an indane ring system with an amino group

substitution. Variations in the substitution pattern on the aromatic ring and the amino group lead

to a diverse range of pharmacological activities, primarily through modulation of monoamine

neurotransmitter systems. This guide focuses on a selection of mono- and di-substituted

aminoindanes, including 2-Aminoindane (2-AI), 5,6-Methylenedioxy-2-aminoindane (MDAI), 5-

Iodo-2-aminoindane (5-IAI), 5-Methoxy-2-aminoindane (5-MeO-AI), and 5-Methoxy-6-methyl-2-

aminoindane (MMAI).

Data Presentation
The following tables summarize the quantitative data on the receptor binding affinities,

functional activities, and metabolic stability of the selected aminoindane derivatives.
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Table 1: Receptor Binding Affinities (Ki, nM)
Compo
und

DAT NET SERT α2A-AR α2B-AR α2C-AR 5-HT2B

2-AI >10,000 >10,000 >10,000 134[1][2] 211[1][2] 41[1][2] >10,000

MDAI >10,000 >10,000 4,822 >10,000 >10,000 >10,000 >10,000

5-IAI ND ND ND ND ND ND ND

5-MeO-

AI
>10,000 >10,000 >10,000 670 1,050 1,230 890

MMAI >10,000 >10,000 >10,000 720 1,100 1,300 650

ND: Not Determined from the available search results.

Table 2: Functional Activity - Monoamine Release (EC50,
nM)

Compound
Dopamine (DA)
Release

Norepinephrine
(NE) Release

Serotonin (5-HT)
Release

2-AI 439 86 >10,000

MDAI 4,960 380 237

5-IAI ND ND ND

5-MeO-AI 8,780 1,430 291

MMAI >10,000 >10,000 150

Table 3: Metabolic Stability in Human Liver Microsomes
(pHLM)
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Compound
Metabolic Fate in
pHLM

Half-life (t1/2, min)
Intrinsic Clearance
(CLint, µL/min/mg)

2-AI Unmetabolized[1][3][4] ND ND

MDAI ND ND ND

5-IAI ND ND ND

5-MeO-AI ND ND ND

MMAI ND ND ND

ND: Not Determined from the available search results. In vitro studies with pooled human liver

microsomes (pHLM) showed that 2-AI was largely unmetabolized, while its N-methylated

analog, NM-2-AI, underwent hydroxylation[1][3][4]. Quantitative metabolic stability data for the

other listed aminoindanes were not available in the searched literature.

Experimental Protocols
Radioligand Binding Assays
Receptor binding affinities are determined using radioligand binding assays with membrane

preparations from cells expressing the target receptor or from brain tissue. The general

protocol involves:

Membrane Preparation: Homogenization of cells or tissues in a suitable buffer, followed by

centrifugation to isolate the membrane fraction. The protein concentration of the membrane

preparation is determined using a standard protein assay.

Binding Reaction: Incubation of a fixed concentration of a specific radioligand (e.g., [³H]-

ligand) with the membrane preparation in the presence of increasing concentrations of the

unlabeled test compound.

Separation of Bound and Free Ligand: Rapid filtration of the incubation mixture through glass

fiber filters to separate the membrane-bound radioligand from the free radioligand.

Quantification: Measurement of the radioactivity retained on the filters using liquid

scintillation counting.
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Data Analysis: The concentration of the test compound that inhibits 50% of the specific

binding of the radioligand (IC50) is determined by non-linear regression analysis. The

inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 +

[L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Monoamine Release Assays
The ability of aminoindanes to induce the release of monoamine neurotransmitters is typically

assessed using in vitro release assays with synaptosomes or cells expressing the respective

monoamine transporters (DAT, NET, SERT). A common protocol is as follows:

Preparation of Synaptosomes or Transfected Cells: Synaptosomes are prepared from

specific brain regions (e.g., striatum for dopamine, hippocampus for serotonin) by

homogenization and differential centrifugation. Alternatively, cell lines (e.g., HEK293) stably

expressing the human monoamine transporters are used.

Loading with Radiolabeled Neurotransmitter: The synaptosomes or cells are pre-incubated

with a radiolabeled monoamine (e.g., [³H]dopamine, [³H]serotonin) to allow for its uptake via

the transporters.

Initiation of Release: After washing to remove excess extracellular radiolabel, the loaded

preparations are exposed to various concentrations of the test compound.

Sample Collection and Measurement: At specific time points, the incubation is terminated,

and the amount of radiolabeled neurotransmitter released into the supernatant is quantified

by liquid scintillation counting.

Data Analysis: The concentration of the test compound that produces 50% of the maximal

release (EC50) is determined from the dose-response curves.

Microsomal Stability Assay
The metabolic stability of the compounds is evaluated using liver microsomes, which contain a

high concentration of drug-metabolizing enzymes, particularly cytochrome P450s. The protocol

generally includes:
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Incubation: The test compound is incubated with pooled human liver microsomes at 37°C in

the presence of a NADPH-regenerating system to initiate the metabolic reactions.

Time Points: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 5, 15,

30, 60 minutes).

Reaction Termination: The metabolic reaction in the aliquots is stopped by adding a cold

organic solvent (e.g., acetonitrile), which also precipitates the microsomal proteins.

Sample Analysis: After centrifugation to remove the precipitated proteins, the supernatant is

analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the

remaining concentration of the parent compound.

Data Calculation: The half-life (t1/2) of the compound in the microsomal preparation is

calculated from the rate of disappearance of the parent compound over time. The intrinsic

clearance (CLint) is then calculated using the formula: CLint = (0.693 / t1/2) / (microsomal

protein concentration).

Mandatory Visualization
Signaling Pathway of Aminoindane Action
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Caption: Proposed signaling pathway for aminoindane action at the presynaptic terminal.

General Experimental Workflow for Pharmacological
Characterization
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Caption: General workflow for the pharmacological characterization of aminoindanes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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